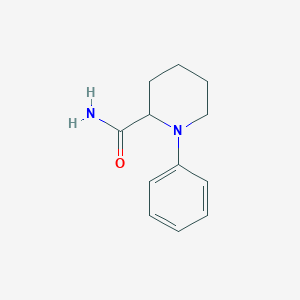

1-Phenylpiperidine-2-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

1-phenylpiperidine-2-carboxamide |

InChI |

InChI=1S/C12H16N2O/c13-12(15)11-8-4-5-9-14(11)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H2,13,15) |

InChI Key |

PYVIYONJCPAZFY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(C1)C(=O)N)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the Piperidine (B6355638) Carboxamide Core

The assembly of the 1-phenylpiperidine-2-carboxamide core relies on robust synthetic strategies that can be broadly categorized into multi-step functionalizations of pre-existing rings and the de novo formation of the piperidine structure through cyclization reactions.

Multi-step Reaction Sequences for Functionalization and Substitution

The functionalization of piperidine and its precursors is often achieved through powerful transition metal-catalyzed cross-coupling reactions, which allow for the precise installation of substituents.

Suzuki and Sonogashira Couplings: The Suzuki-Miyaura coupling, a versatile method for forming carbon-carbon bonds, is widely employed in pharmaceutical synthesis. mdpi.comnih.gov It involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex. mdpi.com This reaction is valuable for introducing aryl or heteroaryl groups onto the piperidine scaffold. For instance, the coupling of a halogenated piperidine derivative with a phenylboronic acid can establish the 1-phenyl substitution. The reliability and broad substrate scope of the Suzuki coupling have made it a cornerstone in the synthesis of complex molecules. nih.gov

Similarly, the Sonogashira coupling facilitates the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide. nih.govorganic-chemistry.org This reaction, typically catalyzed by palladium and a copper co-catalyst, is instrumental in creating rigid structures by introducing alkyne functionalities. nih.gov While classic conditions often require an anhydrous and anaerobic environment, modern protocols have been developed that are more tolerant of air and moisture. organic-chemistry.org These couplings are crucial for building complex analogues with extended conjugation.

Metal-Catalyzed Hydrogenation: Catalytic hydrogenation is a fundamental reaction for the saturation of heterocyclic rings. For instance, the reduction of pyridine (B92270) derivatives can yield the corresponding piperidine. mdpi.com Various catalysts, including those based on palladium, platinum, rhodium, and ruthenium, are effective for this transformation. mdpi.comgoogle.com The process can be highly stereoselective, allowing for the formation of specific isomers. mdpi.com For example, the hydrogenation of N-4-nitrophenyl nicotinamide (B372718) has been demonstrated using a stabilized palladium nanoparticle catalyst, showcasing the chemoselective reduction of a nitro group in the presence of other functionalities. rsc.org

Formation of Piperidine Ring Structures via Cyclization Reactions

The construction of the piperidine ring itself is often accomplished through intramolecular cyclization reactions, which can offer high levels of regio- and stereocontrol. A variety of methods are employed, including radical-mediated cyclizations and reductive amination cascades. nih.gov

Intramolecular cyclization typically involves a substrate containing a nitrogen source (like an amine) and a reactive site that facilitates ring closure. nih.gov For example, the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes can form the piperidine ring. This process proceeds through an acid-mediated functionalization of the alkyne to form an enamine, which then generates an iminium ion that is subsequently reduced to the piperidine. nih.gov Another approach is the intramolecular cyclization of amides bearing an alkene group, which can be initiated by hydride transfer. nih.gov Radical cyclizations, such as those involving 1,6-enynes, also provide an efficient route to polysubstituted piperidines. nih.gov

Stereoselective Synthesis of Chiral Analogues

The biological activity of piperidine derivatives is often highly dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods is of paramount importance. mdpi.com Chiral piperidines are prevalent scaffolds in a number of approved drugs. mdpi.com

Asymmetric synthesis of piperidine derivatives can be achieved through various strategies. One common approach is the use of chiral auxiliaries, which direct the stereochemical outcome of a reaction and are subsequently removed. Another powerful method is catalytic asymmetric synthesis, where a chiral catalyst is used in substoichiometric amounts to generate an enantiomerically enriched product. sioc-journal.cn For example, the asymmetric organocatalytic synthesis of piperidine-2-carboxylates has been reported, which can serve as precursors to the corresponding carboxamides. rsc.org The synthesis of ethyl 1-phenylpiperidine-2-carboxylate has been achieved through an asymmetric organocatalytic reaction involving 3-vinylindole and ethyl 2-(phenylimino)acetate. rsc.org

Furthermore, chemo-enzymatic methods offer a green and efficient alternative for producing chiral piperidines. These methods combine chemical synthesis with biocatalytic steps, often employing enzymes like amine oxidases and ene-reductases to achieve high stereoselectivity. researchgate.net

Design and Synthesis of Novel Analogues and Derivatives

To explore structure-activity relationships and optimize pharmacological properties, the this compound scaffold can be systematically modified. This includes alterations to the piperidine ring and its substituents, as well as more drastic changes where the core scaffold is replaced entirely.

Chemical Modification at the Piperidine Ring and its Substituents

Modifications to the piperidine ring can be used to control the conformation of the molecule and probe interactions with biological targets. One such strategy is the introduction of bridges across the piperidine ring, creating sterically constrained, bicyclic structures like 2-azanorbornanes and nortropanes. nih.gov These rigid analogues can provide valuable information about the bioactive conformation of the molecule. Additionally, substituents on the piperidine ring or the N-phenyl group can be varied to fine-tune properties such as potency and selectivity. For instance, the phenyl-piperidine moiety of a P2Y14R antagonist was modified with one- or two-carbon bridges, leading to analogues with preserved or even enhanced affinity. nih.gov

Scaffold Diversification Strategies

Scaffold hopping is a powerful strategy in drug discovery where the core molecular framework is replaced with a different, often isosteric, ring system to identify novel compounds with improved properties. niper.gov.innih.gov This approach aims to retain the key pharmacophoric features of the original molecule while exploring new chemical space. dtic.mil

In the context of this compound, the piperidine ring could be replaced with other heterocyclic systems. For example, piperazine (B1678402) is a common heterocyclic ring found in many drugs and can serve as a bioisostere for piperidine. rsc.orgblumberginstitute.org Other potential replacements include pyrrolidine, which is a five-membered nitrogen-containing ring, or even non-amine containing rings, depending on the desired properties. nih.gov The goal of such diversification is often to improve metabolic stability, solubility, or to escape patent-protected chemical space. niper.gov.in For instance, the replacement of a phenyl group with a pyridyl or pyrimidyl ring has been shown to increase metabolic stability. niper.gov.in The carboxamide group itself can also be replaced with bioisosteric groups like tetrazoles or acyl sulfonamides to modulate physicochemical and pharmacokinetic properties. nih.gov

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization

Spectroscopic methods are fundamental to determining the chemical structure of 1-Phenylpiperidine-2-carboxamide. While comprehensive experimental spectra for this specific compound are not widely published, the expected outcomes from standard analytical techniques can be described based on the analysis of its constituent functional groups and related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the phenyl group, the piperidine (B6355638) ring, and the carboxamide group. The aromatic protons would typically appear in the downfield region (approx. δ 7.0-7.5 ppm). The protons on the piperidine ring would resonate in the more upfield region, with their specific chemical shifts and coupling constants being highly dependent on their axial or equatorial position and proximity to the phenyl and carboxamide substituents. The methine proton at the C2 position would be particularly informative for conformational analysis. The amide protons (-CONH₂) would likely appear as two distinct, broad signals due to restricted rotation around the C-N bond.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom. The phenyl carbons would resonate around δ 120-150 ppm, while the piperidine ring carbons would appear further upfield. The carbonyl carbon of the carboxamide group would be expected to have a characteristic downfield shift (approx. δ 170-180 ppm).

Interactive Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Phenyl-H | 7.0 - 7.5 | Multiplet | Chemical shifts depend on substitution. |

| Piperidine-H (C2) | Variable | Multiplet | Highly dependent on conformation (axial/equatorial). |

| Piperidine-H (C3-C6) | 1.5 - 3.5 | Multiplets | Complex overlapping signals. |

| Amide-H (-CONH₂) | 5.0 - 8.0 | Broad Singlets (2) | May show two separate signals due to restricted rotation. |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is used to identify the functional groups present in a molecule.

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. Key vibrations would include the N-H stretching of the primary amide (around 3400-3200 cm⁻¹), the C=O stretching of the amide (the "Amide I" band, around 1650-1680 cm⁻¹), and the N-H bending of the amide (the "Amide II" band, around 1600-1640 cm⁻¹). Aromatic C-H and C=C stretching vibrations from the phenyl group would also be prominent.

FT-Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric vibrations of the aromatic ring would be expected to produce strong signals.

Interactive Table 2: Expected Key Vibrational Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |

| Amide (-CONH₂) | N-H Stretch | 3400 - 3200 | FT-IR |

| Amide (-CONH₂) | C=O Stretch (Amide I) | 1650 - 1680 | FT-IR |

| Amide (-CONH₂) | N-H Bend (Amide II) | 1600 - 1640 | FT-IR |

| Phenyl | C=C Stretch | 1600 - 1450 | FT-IR, FT-Raman |

| Phenyl | C-H Stretch | 3100 - 3000 | FT-IR |

| Piperidine | C-H Stretch | 2950 - 2850 | FT-IR |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular ion peak ([M]⁺) would confirm the molecular weight of this compound.

The fragmentation of the molecule under electron ionization (EI) would likely proceed through several predictable pathways. A common fragmentation for piperidine-containing compounds is the alpha-cleavage adjacent to the nitrogen atom, leading to the loss of radicals and the formation of a stable iminium ion. The loss of the carboxamide group or cleavage of the bond between the phenyl group and the piperidine nitrogen are also plausible fragmentation routes.

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound is not publicly available, analysis of related structures, such as Phenyl piperidine-1-carboxylate, reveals important structural features nih.gov.

A crystallographic study of this compound would determine precise bond lengths, bond angles, and torsion angles. It would unequivocally establish the conformation of the piperidine ring (e.g., chair, boat, or twist) and the relative orientation of the phenyl and carboxamide substituents in the crystal lattice. For instance, in related phenyl-1-piperidine structures, the piperidine ring consistently adopts a chair conformation nih.gov. The analysis would also reveal intermolecular interactions, such as hydrogen bonding involving the amide group, which dictate the crystal packing.

Comprehensive Conformational Analysis

The biological activity of a molecule is often dictated by its preferred three-dimensional shape or conformation. For this compound, the primary focus of conformational analysis is the piperidine ring.

Preferred Conformations of the Piperidine Ring (e.g., Chair Conformations)

The piperidine ring, like cyclohexane, typically adopts a low-energy chair conformation to minimize angular and torsional strain. However, the presence of substituents can influence the stability of different conformers.

For N-acylpiperidines, a phenomenon known as pseudoallylic strain can dictate the orientation of a substituent at the C2 position. This strain arises from the interaction between the substituent at C2 and the N-acyl group, whose nitrogen atom has increased sp² character due to conjugation with the carbonyl. This effect often forces the C2 substituent into an axial orientation to minimize steric repulsion researchgate.net.

In the case of 1-phenylpiperidines with a substituent at the C2 position, a similar effect is observed. The conjugation of the nitrogen's lone pair with the phenyl ring's π-system also increases the sp² character of the nitrogen. Computational studies on 2-methyl-1-phenylpiperidine have shown that the conformer with the axial 2-methyl group is modestly favored over the equatorial conformer researchgate.net. This preference is attributed to the electronic and steric interactions between the phenyl group and the C2 substituent.

Based on these analyses of closely related structures, it is predicted that the piperidine ring of this compound will predominantly exist in a chair conformation. Furthermore, due to the electronic effects of the N-phenyl group, the C2-carboxamide substituent is likely to preferentially adopt an axial orientation to alleviate pseudoallylic strain researchgate.net. The twist-boat conformation is considered to be a higher-energy state and thus less populated at equilibrium researchgate.net.

Rotameric Preferences of Amide Bonds and Substituents (e.g., cis vs. trans configurations)

The conformational behavior of this compound is significantly influenced by the rotational isomerism of the exocyclic amide bond. This bond, connecting the carbonyl group to the piperidine nitrogen, can exist in two primary planar arrangements: cis and trans. In these conformations, the substituents on the amide bond are either on the same side (cis) or opposite sides (trans) of the C-N bond, which possesses partial double-bond character.

Studies on analogous N-acylpiperidines have shown that in the axial conformer (where the 2-substituent is oriented axially), the free energy difference between the cis and trans configurations of the amide bond is minimal, generally within ±0.1 kcal/mol nih.gov. Quantum mechanics estimations suggest a ratio of approximately 3:2 for cis to trans configurations between the 2-substituent and the carbonyl oxygen in these axial conformers nih.gov.

Conversely, when the 2-substituent is in an equatorial orientation, the trans configuration is significantly destabilized due to steric clashes. nih.gov This steric hindrance makes the trans rotamer less favorable in the equatorial conformation. The energy penalty for the trans configuration in equatorial 2-substituted N-acylpiperidines can range from 0.5 to 1.5 kcal/mol, depending on the specific substituents. nih.gov This energetic differentiation highlights a strong interplay between the piperidine ring conformation and the rotational state of the exocyclic amide bond.

The preference for cis versus trans amide bond conformations is a widely studied phenomenon in various chemical systems, including peptides and other N-substituted amides. core.ac.ukacs.orgnih.gov The rotational barrier between these isomers is substantial, typically around 54–84 kJ/mol, leading to distinct and observable populations of each rotamer at room temperature. nih.gov

| Ring Conformation of 2-Substituent | Favored Amide Configuration | Reason for Preference | Relative Energy Difference (ΔG) |

|---|---|---|---|

| Axial | cis and trans are nearly isoenergetic | Minimal steric interactions | ~ ±0.1 kcal/mol nih.gov |

| Equatorial | cis is favored | Steric clash destabilizes the trans configuration nih.gov | 0.5 to 1.5 kcal/mol higher for trans nih.gov |

Influence of Intramolecular Interactions on Molecular Conformation

The three-dimensional structure of this compound is governed by a complex interplay of intramolecular interactions that dictate the conformation of the piperidine ring and the orientation of its substituents. A key factor is the electronic interaction between the nitrogen lone pair and the adjacent phenyl ring and carboxamide group.

When the piperidine nitrogen is bonded to an aromatic ring, as in 1-phenylpiperidines, conjugation of its lone pair with the neighboring π-orbital increases the sp2 hybridization and planarity at the nitrogen center nih.gov. This electronic effect has profound conformational consequences. Specifically, it gives rise to a phenomenon known as pseudoallylic strain, or A(1,3) strain. This type of steric repulsion occurs between a substituent on one end of a pseudo-alkene (the N-C bond with partial double-bond character) and an allylic substituent on the other end (the C2-carboxamide group) nih.gov.

To alleviate this strain, the molecule adopts a conformation that minimizes the steric interaction. For N-acylpiperidines and phenyl-1-piperidines with a substituent at the 2-position, this pseudoallylic strain strongly favors an axial orientation of the 2-substituent nih.govacs.org. Quantum mechanics calculations have shown that for phenyl-1-piperidines, the axial 2-substituent is modestly favored over the equatorial one nih.govacs.org. For N-acylpiperidines, this preference is even more pronounced, with the axial conformer being favored by up to -3.2 kcal/mol nih.govacs.org.

The conformation of the piperidine ring itself is typically a chair form, as observed in crystal structures of related compounds nih.govacs.org. While twist-boat conformations are possible, they are generally less favorable, estimated to be around 1.5 kcal/mol higher in energy than the chair conformation for N-acylpiperidines with a 2-substituent nih.gov.

Furthermore, non-covalent interactions, such as hydrogen bonding, can play a role in stabilizing specific conformations. In related acyl-piperidine systems, it has been demonstrated that the equilibrium between E and Z amide rotamers can be influenced by non-covalent interactions between the amide oxygen and adjacent aromatic protons nih.gov. This suggests that in this compound, intramolecular hydrogen bonds or other weak interactions between the carboxamide group and the phenyl ring could further stabilize certain conformations.

| Interaction | Description | Resulting Conformational Preference |

|---|---|---|

| Pseudoallylic (A(1,3)) Strain | Steric repulsion arising from the conjugation of the nitrogen lone pair with the adjacent π-systems (phenyl and carbonyl) nih.gov | Favors an axial orientation of the 2-carboxamide group nih.govacs.org |

| Nitrogen Hybridization | Increased sp2 character at the piperidine nitrogen due to conjugation nih.gov | Contributes to the planarity of the N-substituents and influences ring conformation |

| Ring Conformation Energy | The inherent stability of the chair conformation for the six-membered piperidine ring | The chair conformation is significantly more stable than twist-boat forms nih.gov |

| Non-covalent Interactions | Potential hydrogen bonding or van der Waals forces between the amide group and the phenyl ring | Can further stabilize specific rotamers and the overall molecular conformation nih.gov |

Computational Chemistry and Molecular Modeling Applications

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in understanding how ligands like 1-phenylpiperidine-2-carboxamide derivatives interact with biological targets such as receptors and enzymes.

Molecular docking simulations have been successfully employed to predict the binding modes of phenylpiperidine-based compounds within the active sites of various receptors. For instance, studies on 4-phenylpiperidine-2-carboxamide analogues targeting the serotonin (B10506) 5-HT2C receptor have utilized docking to elucidate their binding orientation. nih.govnih.govacs.org These simulations, often performed with tools like the Schrödinger Drug Discovery Suite, help in understanding how modifications to the phenylpiperidine scaffold affect binding affinity and efficacy. nih.gov

In a study of piperidine (B6355638)/piperazine-based compounds targeting the sigma 1 receptor (S1R), docking analysis revealed a similar binding pose among the ligands, characterized by a linear arrangement within the binding site. nih.gov This orientation allowed the compounds to occupy a central core and two hydrophobic pockets, a key feature for potent S1R ligands. nih.gov The predictive power of these docking protocols is often validated by their ability to accurately reproduce the binding poses of known ligands confirmed by crystallography. nih.gov

The binding affinity, often expressed as a docking score or estimated free energy of binding, is a critical output of these studies. For example, in the development of c-Met inhibitors, docking studies of phenylpyrimidine-carboxamide derivatives helped to rationalize the observed IC50 values. nih.gov Similarly, docking of novel oxadiazole derivatives into cyclooxygenase (COX) enzymes revealed that substituent effects could alter the binding affinity by a moderate but significant margin of 2–3 kcal/mol. mdpi.com

A significant application of molecular modeling is distinguishing between orthosteric and allosteric binding sites. The orthosteric site is the primary binding site for the endogenous ligand, while allosteric sites are topographically distinct locations on the receptor. nih.govresearchgate.net

For the 4-phenylpiperidine-2-carboxamide scaffold, research has focused on its role as a positive allosteric modulator (PAM) of the serotonin 5-HT2C receptor. nih.govnih.gov Targeting an allosteric site offers a strategy to achieve greater receptor subtype selectivity, as these sites are often less conserved than the orthosteric sites across receptor families. nih.gov Computational modeling was used to probe possible allosteric binding sites on the 5-HT2C receptor, leveraging the crystal structure of the receptor in complex with an orthosteric agonist to identify distinct pockets for allosteric modulation. nih.gov This approach is crucial for designing selective modulators that can fine-tune the receptor's response to the endogenous agonist, serotonin. nih.gov

Bitopic ligands, which are designed to simultaneously interact with both orthosteric and allosteric sites, represent an advanced application of this concept. researchgate.net While not specifically detailed for this compound, the principles of designing such ligands rely heavily on computational models to correctly position the two pharmacophoric units and the linker connecting them. researchgate.net

Understanding the specific intermolecular forces that stabilize the ligand-receptor complex is fundamental for rational drug design. Docking and molecular dynamics simulations provide detailed insights into these interactions.

For a 4-phenylpiperidine-2-carboxamide analogue (compound 12) acting as a 5-HT2C PAM, molecular modeling revealed a network of specific interactions: nih.gov

Aromatic Interactions: An aromatic interaction was observed with a tryptophan residue (TRP130). nih.gov

Hydrogen Bonding: Multiple hydrogen bonds were identified, including one between the ionizable nitrogen of the piperidine ring and a cysteine residue (CYS207), and others involving the amide NH, a 1,2-diol substituent, and asparagine (ASN351) and serine (SER334) residues. nih.gov

Hydrophobic Contacts: The lipophilic volume of the ligand was shown to exploit a hydrophobic binding pocket. nih.gov

The table below summarizes the key intermolecular interactions identified for a 4-phenylpiperidine-2-carboxamide analogue at the 5-HT2C receptor. nih.gov

| Interaction Type | Ligand Moiety | Receptor Residue |

| Aromatic Interaction | Phenyl Group | TRP130 (TM3) |

| Hydrogen Bond | Piperidine Nitrogen | CYS207 (ECL2) |

| Hydrogen Bond | Amide NH, 1,2-diol | ASN351 (TM7) |

| Hydrogen Bond | 1,2-diol Hydroxy | SER334 (TM6) |

These detailed interaction maps are crucial for optimizing lead compounds by modifying functional groups to enhance binding affinity and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

QSAR models have been developed for various piperidine derivatives to predict their biological activities. nih.govnih.gov In a study on furan-pyrazole piperidine derivatives with Akt1 inhibitory activity, 2D and 3D autocorrelation descriptors were used to build a multiple linear regression (MLR) model. nih.gov This model successfully correlated the structural features of the compounds with their half-maximal inhibitory concentration (IC50). nih.gov The robustness and predictive power of such models are typically validated through internal (e.g., leave-one-out cross-validation) and external validation methods, yielding statistical metrics like r² and Q². nih.gov

For a series of piperidine derivatives tested for toxicity against Aedes aegypti, QSAR models were built using 2D topological descriptors. nih.gov Various machine learning approaches, including multilinear regression (MLR) and support vector machines (SVM), were employed to create predictive models. nih.gov These models help in identifying the key molecular descriptors that influence the desired biological endpoint, guiding the design of new compounds with improved activity. nih.govresearchgate.net

The general workflow for a QSAR study involves:

Assembling a dataset of compounds with known activities.

Calculating molecular descriptors (e.g., electronic, steric, hydrophobic).

Developing a mathematical model using statistical methods.

Validating the model to ensure its predictive capability. nih.govmdpi.com

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. frontiersin.org

Ligand-based pharmacophore models are developed from a set of active compounds when the 3D structure of the target is unknown. nih.gov For piperidine-containing scaffolds, pharmacophore models have been crucial in identifying novel active compounds. For instance, a pharmacophore model for sigma 1 receptor (S1R) ligands identified two hydrophobic pockets linked by a central basic core as essential features for high-affinity binding. nih.gov This model was successfully used to understand the binding of novel piperidine-based compounds. nih.gov

A typical pharmacophore model includes features such as:

Hydrogen bond acceptors

Hydrogen bond donors

Hydrophobic regions

Aromatic rings

Positive/Negative ionizable centers frontiersin.org

Once a pharmacophore model is generated and validated, it can be used as a 3D query to screen large chemical databases for novel molecules that match the pharmacophoric features, a process known as virtual screening. frontiersin.orgresearchgate.netrsc.org This approach has proven effective in discovering new hits for various targets. researchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These methods provide insights into molecular geometry, reactivity, and spectroscopic properties.

DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable 3D conformation of a molecule. researchgate.net

Calculate Electronic Properties: Analyze the distribution of electrons and predict properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These are important for understanding chemical reactivity. researchgate.net

Predict Spectroscopic Data: Compute NMR chemical shifts and vibrational frequencies to aid in the structural characterization of newly synthesized compounds. researchgate.net

Refine Docking Poses: The energies of different ligand conformations obtained from docking can be more accurately calculated using DFT to improve the reliability of binding mode prediction. mdpi.com

For example, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to analyze the geometric and electronic properties of piperidine derivatives, providing a deeper understanding of their structural features. researchgate.net In a study of oxadiazole derivatives, DFT was used to determine the relative energies of different conformers, which were then used as inputs for molecular docking studies. mdpi.com

Prediction of Druglikeness and Key Physiochemical Properties

In modern drug discovery, computational chemistry and molecular modeling serve as indispensable tools for the early-stage evaluation of potential therapeutic agents. These in silico methods allow for the prediction of a compound's pharmacokinetic and pharmacodynamic properties, collectively known as ADMET (absorption, distribution, metabolism, excretion, and toxicity), before committing to costly and time-consuming laboratory synthesis and testing. nih.govnih.gov For this compound, these computational approaches provide critical insights into its druglikeness and key physicochemical characteristics, offering a preliminary assessment of its potential as a drug candidate.

The concept of "druglikeness" is a qualitative evaluation based on the similarity of a compound's physicochemical properties to those of known orally bioavailable drugs. nih.gov A widely accepted guideline for assessing druglikeness is Lipinski's Rule of Five. researchgate.netdrugbank.com This rule establishes four key parameters: a molecular weight of less than 500 Daltons, a lipophilicity value (LogP) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. drugbank.comyoutube.com Compounds that adhere to these guidelines are generally considered more likely to exhibit good absorption and permeation. nih.gov

Key physicochemical properties such as lipophilicity and the number of rotatable bonds are crucial determinants of a molecule's behavior. Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), influences a compound's solubility, permeability across biological membranes, and binding affinity to target proteins. nih.govmdpi.com The number of rotatable bonds is an indicator of molecular flexibility, which can impact target binding and bioavailability. nih.gov

In silico toxicity prediction is another vital component of early-stage assessment, serving as a cautionary guide to flag potential liabilities. dntb.gov.ua Web-based tools like ProTox-II can predict various toxicological endpoints, including acute toxicity (LD50), hepatotoxicity, and mutagenicity, by comparing the chemical structure of the query molecule to a database of known toxic compounds. researchgate.netthepharmajournal.commdpi.com This allows researchers to prioritize compounds with a lower likelihood of causing adverse effects.

The predicted physicochemical and druglikeness properties for this compound, derived from its chemical structure and analysis using computational models, are summarized in the following table.

| Property | Predicted Value | Reference/Method |

|---|---|---|

| Molecular Formula | C12H16N2O | - |

| Molecular Weight | 204.27 g/mol | Calculated |

| Lipophilicity (XLogP3) | 1.4 | Estimated based on structural analogs nih.gov |

| Hydrogen Bond Donors | 1 | Calculated from structure |

| Hydrogen Bond Acceptors | 2 | Calculated from structure |

| Rotatable Bonds | 2 | Estimated based on structure |

| Lipinski's Rule of Five | Pass (0 violations) | Predicted researchgate.netdrugbank.com |

Based on these in silico predictions, this compound exhibits promising druglike characteristics. Its molecular weight is well below the 500 Da threshold, and its predicted lipophilicity (LogP) is within the optimal range for oral bioavailability. swissadme.ch The molecule has a low number of hydrogen bond donors and acceptors, fully complying with Lipinski's Rule of Five. drugbank.com Furthermore, the limited number of rotatable bonds suggests a degree of conformational rigidity, which can be advantageous for binding to a biological target. nih.gov

Investigation of Molecular Mechanism of Action and Biological Target Engagement

Receptor Interaction and Modulation Studies

The pharmacological profile of 1-phenylpiperidine-2-carboxamide and its analogs is characterized by their interactions with a range of G-protein coupled receptors (GPCRs) and ion channels. These interactions are pivotal to their potential therapeutic effects.

Serotonin (B10506) Receptor (e.g., 5-HT2C, 5-HT2A) Positive Allosteric Modulation (PAM)

Research has identified certain 4-phenylpiperidine-2-carboxamide analogues as positive allosteric modulators (PAMs) of the serotonin 5-HT2C receptor (5-HT2CR). nih.govnih.govacs.org These compounds enhance the effect of the endogenous neurotransmitter serotonin without directly activating the receptor themselves. nih.govnih.govacs.org This modulation is achieved by binding to an allosteric site on the receptor, a location distinct from the primary (orthosteric) binding site for serotonin. nih.govnih.govacs.orgbohrium.com

One notable analogue, compound 12 (CTW0415), emerged from the optimization of a 4-alkylpiperidine-2-carboxamide scaffold. nih.govnih.govacs.org This process involved replacing a long undecyl chain with a more compact phenyl group to improve drug-like properties. nih.gov The resulting compound, a 5-HT2CR PAM, demonstrated enhanced pharmacokinetics and fewer off-target interactions compared to its predecessors. nih.govnih.govacs.org In vitro studies using Chinese Hamster Ovary (CHO) cells expressing the human 5-HT2C receptor (h5-HT2CR-CHO cells) confirmed the ability of these compounds to potentiate serotonin-induced calcium release. nih.gov The 1,2-diol moiety in the polar head position of these molecules has been identified as a crucial structural feature for their PAM activity at the 5-HT2C receptor. bohrium.com

The selectivity of these PAMs for the 5-HT2C receptor over other serotonin receptor subtypes, such as the 5-HT2A receptor, is a key aspect of their development. bohrium.com The challenges in achieving selective targeting of the 5-HT2C receptor are due to the conserved nature of the orthosteric binding site among serotonin GPCR subtypes. bohrium.com The development of PAMs represents a strategic approach to overcome this challenge and achieve greater receptor selectivity. bohrium.com

Opioid Receptor (e.g., µ, δ, κ) Ligand Characterization

The phenylpiperidine scaffold is a well-established feature in many opioid receptor ligands. painphysicianjournal.comwikipedia.orgwikipedia.org These compounds can interact with mu (µ), delta (δ), and kappa (κ) opioid receptors, which are all members of the GPCR family. nih.govnih.govmdpi.comnih.gov The nature of this interaction, whether agonistic or antagonistic, is determined by the specific substitutions on the phenylpiperidine core. painphysicianjournal.comnih.gov

For instance, fentanyl and its analogs, which are potent µ-opioid receptor agonists, are based on the 4-phenylpiperidine (B165713) structure. painphysicianjournal.comwikipedia.orgdrugbank.com Conversely, the introduction of different substituents can lead to compounds with antagonist properties at all three opioid receptors (µ, δ, and κ). nih.gov Some phenylpiperidine derivatives have been shown to act on delta and kappa opioid receptors in addition to the mu receptor. painphysicianjournal.com

The endogenous opioid system, which includes these receptors and their peptide ligands, plays a crucial role in modulating various physiological processes, including pain and the brain's reward system. nih.gov The interaction of phenylpiperidine derivatives with these receptors can therefore have significant physiological consequences.

Dopamine (B1211576) Receptor (e.g., D2, D3) Ligand Binding and Functional Activity

Derivatives of phenylpiperidine have been investigated as ligands for dopamine D2 and D3 receptors. acs.orgnih.govnih.gov These receptors are implicated in a variety of neurological and psychiatric conditions. mdpi.commdpi.comnih.gov The binding affinity and selectivity of these compounds for D2 versus D3 receptors are influenced by their structural features. acs.org

For example, a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines, which can be considered related to the phenylpiperidine structure, have been studied for their D2 and D3 receptor binding. acs.org The affinity of these compounds was determined through displacement binding assays using radiolabeled ligands in cells expressing human D2 or D3 receptors. acs.org Structural modifications to both the "head" and "tail" groups of these molecules were found to significantly impact their binding potency and selectivity. acs.org

Some 4-phenylpiperidine derivatives have been developed as functional D2 antagonists with fast-off kinetics. nih.gov These compounds bind competitively to the D2 receptor but dissociate rapidly, allowing the receptor to quickly regain its responsiveness to dopamine. nih.gov This "dopaminergic stabilizer" characteristic differentiates them from classical D2 antagonists and partial agonists. nih.gov The binding of ligands to dopamine receptors is complex, involving interactions with specific amino acid residues within the transmembrane domains of the receptor. mdpi.comnih.gov

Sigma-2 (σ2) Receptor Binding Selectivity

While the primary focus of research on this compound and its analogs has been on serotonin, opioid, and dopamine receptors, the potential interaction with other receptor systems, such as the sigma-2 (σ2) receptor, is also an area of interest. Sigma receptors are a distinct class of proteins found throughout the central nervous system and in peripheral tissues. They are no longer considered opioid receptors. painphysicianjournal.com

Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor Antagonism

A series of piperidine (B6355638) carboxamides have been developed as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. nih.govresearchgate.net The TRPV1 receptor is an ion channel that acts as a sensor for noxious stimuli, including heat and capsaicin, the pungent component of chili peppers. nih.gov Antagonists of the TRPV1 receptor block the activation of this channel. nih.govresearchgate.netmedchemexpress.com

The development of these piperidine carboxamide-based TRPV1 antagonists involved the creation of a focused library of compounds with different polar head groups. nih.govresearchgate.net This led to the identification of a benzoxazinone (B8607429) amide that demonstrated good potency in cell-based assays. nih.govresearchgate.net The antagonist activity of these compounds is typically assessed by their ability to block calcium influx in cells expressing the TRPV1 receptor. medchemexpress.com Phenylglycinamide derivatives with a hybrid structure have also shown TRPV1 antagonist activity. nih.gov

Enzyme Inhibition Profiling and Mechanistic Elucidation

For example, the metabolism of fentanyl, a well-known phenylpiperidine derivative, is primarily mediated by the CYP3A4 enzyme. painphysicianjournal.comdrugbank.com Therefore, the co-administration of drugs that inhibit or induce CYP3A4 can significantly alter the pharmacokinetics of fentanyl. painphysicianjournal.com Similarly, the metabolic stability of new phenylpiperidine-based compounds is a key parameter evaluated during drug discovery. This is often assessed through in vitro assays using liver microsomes, which contain a high concentration of CYP enzymes. bohrium.com

Beyond metabolic enzymes, phenylpiperidine derivatives may also interact with other enzyme systems. For instance, some phenylpiperidine opioids have been shown to have immunosuppressive effects, which may involve the modulation of enzyme activity in immune cells. painphysicianjournal.com A comprehensive enzyme inhibition profile is essential to understand the full spectrum of a compound's biological activity and to identify any potential for drug-drug interactions or off-target effects. However, specific data on the enzyme inhibition profile of this compound itself is not extensively detailed in the provided context.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

Research into the inhibition of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) has identified potent inhibitors containing a phenylpiperidine scaffold. NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of signaling lipids that includes the endocannabinoid anandamide. nih.govnih.gov

A notable example is the compound LEI-401, a first-in-class, CNS-active NAPE-PLD inhibitor with a reported IC₅₀ value of 27 nM. nih.gov The structure of LEI-401 incorporates a (S)-3-phenylpiperidine moiety, highlighting the importance of this chemical group for potent inhibitory activity. nih.govnih.gov Through a high-throughput screening campaign, LEI-401 was identified and subsequently shown to reduce the levels of various NAEs in neuronal cells in a NAPE-PLD-dependent manner. nih.gov Further studies using a photoaffinity labeling approach confirmed that LEI-401 binds to NAPE-PLD in living cells, with an IC₅₀ of 0.86 μM for target engagement. nih.gov While not this compound itself, the structure-activity relationship (SAR) studies that led to LEI-401 underscore the significance of the phenylpiperidine core in designing potent NAPE-PLD inhibitors. nih.gov

Poly(ADP-Ribose) Polymerase (PARP) Inhibition (e.g., PARP-1)

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy, especially in tumors with existing DNA repair defects. nih.gov A review of the scientific literature did not yield specific research demonstrating the direct inhibition of PARP enzymes by this compound or its closely related derivatives. Current research on PARP inhibitors focuses on various other chemical scaffolds. nih.govyoutube.comjax.org

Aldo-Keto Reductases (AKR1B1, AKR1B10) Inhibition

The aldo-keto reductase (AKR) family, including isoforms AKR1B1 and AKR1B10, are implicated in various pathological conditions, including cancer. nih.govmdpi.com Computational and in-vitro studies have identified derivatives of N-phenylpiperidine-1-carboxamide as potential inhibitors of these enzymes. nih.govmdpi.com

A comprehensive study focused on a series of phenylcarbamoylazinane-1,2,4-triazole amides, which were synthesized from a 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperidine-1-carboxamide precursor. nih.gov Through molecular docking studies, these compounds were evaluated for their binding affinity to the active sites of AKR1B1 and AKR1B10. nih.gov The analysis revealed that specific derivatives showed promise as potent inhibitors, with binding energy values indicating strong interaction. nih.gov For instance, derivative 7d was identified as the best inhibitor for AKR1B1, while derivative 7f was the most potent against AKR1B10. nih.gov

| Compound Derivative | Target Enzyme | Binding Energy (kJ/mol) |

|---|---|---|

| 7d | AKR1B1 | -49.40 |

| 7f | AKR1B10 | -52.84 |

The structural similarity between AKR1B1 and AKR1B10 (approximately 71% amino acid sequence identity) makes the development of selective inhibitors challenging but crucial. nih.gov The differences in the active sites, such as the orientation of the Trp112 side-chain, can be exploited to achieve selectivity. nih.gov

Glutaminyl-peptide Cyclotransferase (QPCT) and QPCTL Inhibition

Glutaminyl-peptide cyclotransferase (QPCT) and its isoenzyme, QPCTL, are emerging therapeutic targets in fields like oncology and fibrosis. acs.orgresearchgate.net These enzymes catalyze the cyclization of N-terminal glutamine residues, a post-translational modification crucial for the function of various proteins, including the "don't eat me" signal protein CD47. acs.org

Recent patent literature has disclosed novel phenylpiperidine derivatives as highly potent dual inhibitors of both QPCT and QPCTL. acs.org A biochemical assay demonstrated that these compounds can inhibit both enzymes with IC₅₀ values in the low nanomolar range. acs.org For example, one exemplified compound from a recent patent application by Boehringer Ingelheim demonstrated an IC₅₀ of 1 nM for both QPCT and QPCTL. acs.org

| Compound Class | QPCT IC₅₀ (nM) | QPCTL IC₅₀ (nM) |

|---|---|---|

| Phenylpiperidine Derivative (Example 1) | 1 | 1 |

The inhibition of QPCT/L by these phenylpiperidine derivatives blocks the modification of CD47, which is often overexpressed on cancer cells to evade phagocytosis by the immune system. acs.org This mechanism presents a promising avenue for cancer immunotherapy. researchgate.net

Lipoxygenase Enzymes Inhibition

Lipoxygenases (LOX) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to produce lipid hydroperoxides, which are involved in inflammatory processes. Based on a review of the available scientific literature, there is no direct evidence to suggest that this compound or its close analogs are inhibitors of lipoxygenase enzymes.

Acid Ceramidase Inhibition

Acid ceramidase (AC) is a lysosomal enzyme that breaks down ceramide, a bioactive lipid involved in cellular processes like apoptosis. nih.gov Inhibition of AC can lead to an accumulation of ceramide and induce cell death, making it a target for cancer therapy. nih.govnih.gov While no studies directly link this compound to AC inhibition, research on other carboxamide-containing scaffolds is noteworthy. For example, benzoxazolone carboxamides have been identified as potent AC inhibitors. nih.govmedchemexpress.com Furthermore, optimization studies of oxazolone (B7731731) carboxamides led to the identification of a potent AC inhibitor, 5-[4-fluoro-2-(1-methyl-4-piperidyl)phenyl]-2-oxo-N-pentyl-oxazole-3-carboxamide, which contains a piperidylphenyl group. This suggests that the broader class of compounds featuring a piperidine ring attached to a phenyl group with a carboxamide moiety may have potential for AC inhibition, though further investigation is required.

Cyclooxygenase (COX-1/COX-2) Isozyme Inhibition

Cyclooxygenase (COX) enzymes, COX-1 and COX-2, are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs) and are responsible for the synthesis of prostaglandins. nih.govmedchemexpress.com A search of the scientific literature did not reveal any studies that have specifically evaluated this compound or its direct derivatives for inhibitory activity against COX-1 or COX-2. While some phenylpiperidine-containing compounds have been investigated for other pharmacological activities, their role as COX inhibitors has not been established. nih.govpainphysicianjournal.com

Analysis of Allosteric Mechanisms and Cooperative Ligand Binding

Research into 4-phenylpiperidine-2-carboxamide analogues has identified them as positive allosteric modulators (PAMs) of the serotonin 5-HT2C receptor (5-HT2CR). nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site used by the endogenous ligand, in this case, serotonin (5-HT). mdpi.com By binding to this allosteric site, these compounds can potentiate the receptor's response to the endogenous ligand. nih.gov

The mechanism of action for these PAMs is characterized by their ability to enhance the maximal effect (Emax) of serotonin. For instance, studies have shown that certain 4-alkylpiperidine-2-carboxamide derivatives can significantly increase the intracellular calcium release, a key downstream effect of 5-HT2CR activation, above the maximum level achievable by serotonin alone. nih.gov One such compound was found to enhance the release of intracellular calcium (Cai2+) by approximately 23% above the maximal effect of 5-HT in Chinese hamster ovary (CHO) cells that were stably transfected with the human 5-HT2CR. nih.gov

The consistent, though narrow, range of elevated Emax values observed across different analogues suggests a conserved mechanism of positive allosteric modulation. This consistency points towards the likelihood that these compounds all bind to a common allosteric binding site on the 5-HT2C receptor. nih.gov The development of these PAMs is seen as a promising therapeutic strategy, as they aim to enhance the natural, endogenous tone of serotonin signaling rather than causing a constant activation of the receptor. nih.govresearchgate.net This approach may offer a more nuanced and potentially safer therapeutic profile for treating disorders like obesity and substance use disorders. nih.gov

Table 1: Functional Effects of a 4-Alkylpiperidine-2-carboxamide Analogue on 5-HT2C Receptor Activity

| Compound Analogue | Target Receptor | Assay Type | Observed Effect | Reference |

| 4-alkylpiperidine-2-carboxamide derivative | Human 5-HT2C Receptor | Intracellular Calcium (Cai2+) Release | ~23% increase in Emax above 5-HT alone | nih.gov |

| CYD-1-79 | Human 5-HT2C Receptor | 5-HT Emax | Enhancement to 127% | researchgate.net |

Investigation of Specific Molecular Interactions within Binding Pockets

To understand the precise molecular interactions that underpin the allosteric modulation by 4-phenylpiperidine-2-carboxamide analogues, molecular modeling and docking studies have been employed. nih.gov These computational investigations utilize the X-ray crystal structure of the target receptor, in this case, the 5-HT2C receptor in complex with an orthosteric agonist, to predict how the PAMs bind. nih.gov

The binding of a ligand to a receptor is governed by a variety of molecular interactions. nih.gov These can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. In the context of drug design, understanding these specific contacts within the binding pocket is crucial for optimizing the affinity and efficacy of a compound. nih.gov The concept of "cryptic" binding sites, which are pockets that only become apparent when a ligand binds, is also an important consideration in understanding ligand-receptor interactions. mdpi.com

For the 4-phenylpiperidine-2-carboxamide PAMs, molecular docking studies have corroborated the existence of a unique allosteric binding pocket on the 5-HT2C receptor. researchgate.net These studies help to visualize how the different chemical moieties of the ligand, such as the phenyl ring and the piperidine core, orient themselves within the pocket to engage with specific amino acid residues of the receptor. nih.gov While the specific residues involved in the binding of these particular PAMs are a subject of ongoing research, the general principles of ligand-receptor interactions suggest that a combination of hydrophobic and polar contacts are likely responsible for the observed affinity and modulatory activity. nih.gov The optimization of these interactions, for example by modifying substituents on the phenyl ring, is a key strategy in medicinal chemistry to enhance the drug-like properties of these compounds. nih.gov

The rigidity of the ligand's structure can also play a significant role. Introducing bridged piperidine structures, for instance, can add rigidity that aids in the molecular modeling of favorable binding interactions within a flexible receptor region. nih.gov

Structure Activity Relationship Sar and Lead Optimization Studies

Correlating Structural Features with Biological Potency and Efficacy

The biological activity of derivatives based on the 1-phenylpiperidine-2-carboxamide core is intricately linked to the nature, position, and stereochemistry of its constituent parts. Modifications to the phenyl ring, the piperidine (B6355638) heterocycle, and the carboxamide functional group can profoundly influence how these molecules interact with their biological targets.

The substitution pattern on both the piperidine ring and the carboxamide group is a key determinant of biological activity. Research on analogous structures, such as N-piperidinyl-pyrazole-carboxamides, has shown that systematic modification of these regions can lead to significant changes in receptor affinity and efficacy. nih.gov

Carboxamide Substituents : The groups attached to the carboxamide nitrogen play a critical role. In many related series, increasing the steric bulk and length of the N-substituent is associated with a progressive increase in receptor binding affinity. nih.gov However, this trend is often not linear; an optimal chain length is typically observed, beyond which affinity and efficacy may plateau or decrease. nih.gov This suggests a defined spatial limit within the target's binding pocket. For related N-(1-benzylpiperidin-4-yl)arylacetamide compounds, the electrostatic properties of substituents on the aromatic ring of the acetamide (B32628) moiety were found to strongly influence binding affinity for sigma receptors. researchgate.net

Piperidine Ring Substituents : The piperidine ring itself can be modified to probe steric and conformational requirements. While direct substitution on the this compound core is specific to the synthetic route, studies on related piperidine-containing scaffolds indicate that substitution can modulate both potency and selectivity. For instance, in a series of imidazodiazepine ligands, replacing a 2'-fluorophenyl group with a 2'-pyridine substituent resulted in a decrease in kappa opioid receptor (KOR) affinity, highlighting the sensitivity of receptor pockets to electronic and steric changes on appended aromatic rings. mdpi.com

The following table summarizes general SAR trends for piperidine carboxamide derivatives based on findings from related compound series.

| Modification Site | Substituent Type/Change | General Impact on Potency/Affinity | Reference |

| Carboxamide Moiety | Increasing alkyl chain length | Increases up to an optimal length, then plateaus or decreases | nih.gov |

| Carboxamide Moiety | Increasing steric bulk | Generally increases affinity, subject to pocket size limitations | nih.gov |

| Phenyl Ring (attached to piperidine) | Introduction of specific substituents (e.g., fluorine) | Can significantly enhance binding affinity depending on the target | mdpi.com |

| Piperidine Ring | Introduction of bridging moieties | Can preserve or enhance affinity while altering physical properties | nih.gov |

A lipophilic moiety, often referred to as a "lipophilic tail," is a common feature in many active pharmaceutical ingredients, serving to engage with hydrophobic pockets within the target protein. In the context of the this compound scaffold, modifications that alter lipophilicity are a key strategy for optimizing target engagement.

Studies on sphingosine (B13886) kinase (SphK) inhibitors, which include scaffolds with lipophilic tails, demonstrate the importance of this region. For these molecules, an internal phenyl ring was found to be a crucial structural feature for maintaining inhibitory activity. nih.gov Furthermore, the length of an appended alkyl tail was shown to have a significant effect on both the potency and the selectivity of the inhibitors, with longer chains favoring binding to SphK2 over SphK1, suggesting a larger lipid-binding pocket in the SphK2 isoform. nih.gov This principle highlights that the interaction between a lipophilic tail and its corresponding hydrophobic pocket on the target protein is a major driver of both binding affinity and selectivity.

| Lipophilic Modification | Structural Feature | Observed Effect | Reference |

| Alkyl Tail Length | Varies (e.g., C4 to C10) | Potency and selectivity are highly dependent on chain length | nih.gov |

| Internal Aromatic Ring | Phenyl group | Can be essential for maintaining inhibitory activity | nih.gov |

| Terminal Group | Neutral amides | Can be favored over charged groups for binding in hydrophobic pockets | nih.gov |

The three-dimensional arrangement of atoms (stereochemistry) is a critical factor for molecular recognition at a biological target. The this compound structure contains at least one chiral center at the C2 position of the piperidine ring, meaning it can exist as different stereoisomers (enantiomers or diastereomers).

The biological activity of these isomers can differ substantially. For many biologically active piperidine derivatives, a specific enantiomer or diastereomer is responsible for the desired pharmacological effect. For example, in a series of bridged piperidine analogues, a pure (S,S,S) enantiomer displayed a threefold higher affinity for the P2Y14 receptor compared to its corresponding enantiomer. nih.gov Quantitative SAR models have also indicated that specific spatial arrangements are necessary for optimal pharmacological activity. nih.gov

However, the impact of stereochemistry is highly target-dependent. In some cases, the stereochemical configuration may not significantly influence binding to the primary target but can affect selectivity against off-targets. mdpi.com For certain targets, achiral analogs have even been found to exhibit better affinities than their chiral counterparts. mdpi.com The synthesis of single, pure stereoisomers is therefore a crucial step in lead optimization to isolate the most active and selective compound while minimizing potential activity from other, less desirable isomers. ajchem-a.com

Strategies for Enhancing Target Selectivity and Reducing Off-Target Interactions

Achieving high selectivity for the intended biological target over other related proteins is a primary goal of lead optimization, as it is key to reducing the likelihood of off-target effects. For scaffolds like this compound, several rational design strategies can be employed.

One effective strategy is scaffold hopping , where the core structure is replaced with a different but functionally similar one to improve properties. For example, in the development of Nav1.8 inhibitors, moving from a quinoxaline (B1680401) carboxamide core to a central trifluoromethyl pyridine (B92270) led to a significant improvement in sodium channel subtype selectivity. nih.gov

Another approach involves fine-tuning the substituents to exploit unique features of the target's binding site that are not present in off-targets. This can be achieved by introducing groups that create specific hydrogen bonds, electrostatic, or steric interactions. The development of highly selective σ1-receptor ligands from piperidine-4-carboxamide derivatives demonstrates the success of this approach. researchgate.net Similarly, derivatives of 1,8-naphthyridin-2(1H)-on-3-carboxamide were designed to achieve high selectivity for the CB2 receptor over the CB1 receptor. ebi.ac.uk The phenylpiperidine structure itself is a classic scaffold for potent and selective mu-opioid receptor agonists like fentanyl. wikipedia.orgnih.gov

Rational Design for Improved ADME-Related Properties

In addition to potency and selectivity, a successful drug candidate must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Rational design strategies can be used to improve the drug-like characteristics of this compound derivatives.

Reducing Rotatable Bonds and Improving Solubility : High conformational flexibility, often associated with a large number of rotatable bonds, can be detrimental to binding affinity and oral bioavailability. Introducing conformational constraints, such as bridging the piperidine ring, can address this issue. Bridged piperidines not only reduce flexibility but can also lower lipophilicity and increase aqueous solubility due to their increased three-dimensionality. nih.gov However, rigidification alone may not be sufficient; the introduction of polar groups is often necessary to significantly impact solubility. nih.gov

Enhancing Metabolic Stability : A molecule's susceptibility to metabolism, primarily by cytochrome P450 (CYP) enzymes, determines its half-life in the body. nih.gov Design strategies to improve metabolic stability include blocking metabolically labile sites. For instance, replacing a metabolically vulnerable C-H bond with a C-F bond can prevent oxidation. However, the success of such modifications is not guaranteed. In one study, the introduction of trifluoromethyl groups onto aromatic rings was well-tolerated by the target enzymes but did not lead to an improvement in metabolic stability in liver microsomes. nih.gov Computational predictions of metabolic stability are often used to guide these design efforts. nih.gov

Improving Permeability and Reducing Efflux : The ability of a compound to cross cell membranes (permeability) and avoid being pumped out by efflux transporters is critical for its efficacy. Properties such as lipophilicity and the number of hydrogen bond donors/acceptors are carefully tuned to optimize permeability. In vitro models, such as the Caco-2 cell assay, are used to assess both permeability and susceptibility to efflux. ajchem-a.com

The following table outlines common strategies for improving the ADME profile of piperidine-based compounds.

| ADME Goal | Strategy | Example/Rationale | Reference |

| Improve Solubility | Introduce polar groups; create amorphous solid dispersions | Increases interaction with water; prevents stable crystal lattice formation | nih.govmdpi.com |

| Improve Metabolic Stability | Block labile sites (e.g., with fluorine); computational prediction | Prevents enzymatic breakdown by CYP enzymes | nih.govnih.gov |

| Reduce Flexibility / Improve Permeability | Introduce conformational rigidity (e.g., bridged rings) | Pre-organizes the molecule for binding, can improve solubility and permeability | nih.gov |

| Reduce Efflux | Modify structure to be a poor substrate for efflux pumps | Avoids active removal from target cells or the brain | ajchem-a.com |

Preclinical Pharmacological Evaluation Methodologies

In Vitro Cellular and Biochemical Assays

Functional receptor assays are employed to determine the effect of a compound on receptor activity. For analogs of 1-phenylpiperidine-2-carboxamide, these assays have been particularly important in characterizing their modulatory effects on G protein-coupled receptors (GPCRs).

One common method is the intracellular calcium (Ca²⁺) release assay . This assay is used for GPCRs that signal through the Gαq/11 pathway, which activates phospholipase Cβ (PLCβ), leading to the release of calcium from intracellular stores. nih.gov For example, in studies of 4-phenylpiperidine-2-carboxamide analogues as positive allosteric modulators (PAMs) of the serotonin (B10506) 5-HT₂C receptor, a fluorescence-based Ca²⁺ release assay in CHO cells stably expressing the human 5-HT₂C receptor (h5-HT₂CR-CHO cells) was utilized. nih.gov The assay measures the ability of the compounds to enhance the calcium release evoked by the endogenous ligand, serotonin (5-HT). nih.gov

Another key functional assay is the [³⁵S]GTPγS binding assay . This assay measures the activation of G proteins, a crucial step in the signaling cascade of most GPCRs. nih.gov The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins is stimulated by agonist activation of the receptor. nih.gov This method can be used to characterize the potency and efficacy of agonists, antagonists, and inverse agonists. nih.gov For instance, it has been used to evaluate the functional activity of novel µ-opioid receptor agonists. researchgate.netmdpi.com

The following table summarizes the application of these functional assays in the study of related compounds:

Table 1: Functional Receptor Assay Data for this compound Analogs

| Compound/Analog | Assay Type | Cell Line/System | Target Receptor | Key Finding | Reference |

|---|---|---|---|---|---|

| 4-Alkylpiperidine-2-carboxamide derivatives | Intracellular Ca²⁺ Release | h5-HT₂CR-CHO cells | 5-HT₂C Receptor | Increased 5-HT-evoked Ca²⁺ release, indicating PAM activity. | nih.gov |

Radioligand displacement binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor. These assays measure the ability of an unlabeled test compound to displace a radiolabeled ligand from its binding site on the receptor. While specific data for "this compound" is not detailed in the provided context, this methodology is standard for characterizing compounds that target specific receptors, such as the µ-opioid receptor or the dopamine (B1211576) transporter (DAT). researchgate.netnih.gov For example, studies on piperidine (B6355638) analogues have utilized this method to determine their binding affinities (Ki values) at DAT and the serotonin transporter (SERT). nih.gov

The following table illustrates the type of data generated from such assays for related piperidine compounds:

Table 2: Radioligand Displacement Binding Assay Data for Piperidine Analogs

| Compound/Analog | Radioligand | Target Receptor | Binding Affinity (Ki) | Reference |

|---|

Enzyme activity assays are critical for identifying and characterizing compounds that modulate the function of specific enzymes. Analogs of this compound have been investigated for their effects on a variety of enzymes.

N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD): High-throughput screening has identified benzothiazole (B30560) phenylsulfonyl-piperidine carboxamides as activators of both mouse and human NAPE-PLD. acs.orgnih.gov NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), which are bioactive lipids. acs.orgnih.gov Conversely, other studies have focused on developing inhibitors of NAPE-PLD, such as LEI-401, which is a derivative of (S)-3-phenylpiperidine. nih.gov

Aldo-Keto Reductases (AKR): Phenylcarbamoylazinane-1,2,4-triazole amides, which are derivatives of phenylcarbamoylpiperidine, have been investigated as potential inhibitors of AKR1B1 and AKR1B10. nih.gov These enzymes are implicated in various diseases, including cancer. nih.gov

Glutaminyl-peptide cyclotransferase-like protein (QPCTL): QPCTL is an enzyme involved in the post-translational modification of proteins and has been identified as a potential target in cancer immunotherapy. nih.govnih.gov While direct data on this compound is not available, the broader class of small molecule inhibitors is of significant interest. nih.gov

Acid Ceramidase (aCDase): This enzyme is responsible for the degradation of ceramide. Assays to determine aCDase activity are important for diagnosing Farber disease, which is caused by a deficiency in this enzyme. nih.gov Fluorogenic substrates are used to measure the enzymatic cleavage of an amide bond, a reaction relevant to the carboxamide functional group. nih.gov

Cyclooxygenase (COX): While not a primary focus, the inhibition of COX-1 and COX-2 is a common counter-screen for anti-inflammatory compounds. researchgate.net

The following table summarizes findings from enzyme activity assays for related compounds:

Table 3: Enzyme Activity Data for this compound Analogs and Related Compounds

| Compound/Analog Class | Enzyme Target | Effect | Assay Method | Reference |

|---|---|---|---|---|

| Benzothiazole phenylsulfonyl-piperidine carboxamides | NAPE-PLD | Activation | Fluorescence-based activity assay | acs.orgnih.gov |

| LEI-401 ((S)-3-phenylpiperidine derivative) | NAPE-PLD | Inhibition (Ki = 0.027µM) | In vitro activity assay | nih.gov |

Cell viability and proliferation assays are essential for evaluating the general cytotoxicity of a compound and for identifying potential anticancer activity. These assays are often used as counter-screens to ensure that the observed pharmacological effects are not due to non-specific toxicity.

A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay , which measures the metabolic activity of cells as an indicator of their viability. nih.gov For instance, this assay was used to assess the effects of acryloyl pyridinone analogues on the viability of melanoma cells. nih.gov

In the context of drug discovery for melanoma, N-arylpiperidine-3-carboxamide derivatives were evaluated for their ability to inhibit cell growth and induce a senescence-like phenotype in human melanoma A375 cells. nih.gov These studies often calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

The following table presents data from cell viability and proliferation assays for related compounds:

Table 4: Cell Viability and Proliferation Assay Data for Piperidine Carboxamide Analogs

| Compound/Analog | Cell Line | Assay Type | Key Finding | Reference |

|---|---|---|---|---|

| Acryloyl pyridinone analogues | A375 (human melanoma), 35404 (patient-derived melanoma) | MTT assay | Identified compounds with therapeutically relevant activity against melanoma cells. | nih.gov |

| N-arylpiperidine-3-carboxamide (Compound 54) | A375 (human melanoma) | Phenomic assay measuring cell growth and morphology | Potent antimelanoma activity (IC₅₀ = 0.03 µM) by inducing a senescence-like phenotype. | nih.gov |

In Vitro Metabolism and Transport Studies

Hepatic microsomal clearance and metabolic stability assays are crucial for predicting the in vivo metabolic fate of a drug candidate. These assays use liver microsomes, which are vesicles of the endoplasmic reticulum containing key drug-metabolizing enzymes like cytochrome P450s (CYPs). nih.govresearchgate.net

The assay typically involves incubating the test compound with liver microsomes (e.g., from rats or humans) and an NADPH-regenerating system, then measuring the disappearance of the parent compound over time. rsc.orgresearchgate.net The results are often expressed as the in vitro half-life (t₁/₂) or intrinsic clearance (CLᵢₙₜ). rsc.org

For example, studies on piperidine analogues have shown that structural modifications can significantly improve metabolic stability in rat liver microsomes. nih.gov Similarly, research on piperazine-1-ylpyridazines demonstrated that structural changes could increase the in vitro intrinsic clearance by more than 50-fold. rsc.org In some cases, the unbound intrinsic clearance (CLᵢₙₜ,ᵤ) is determined to account for non-specific binding to microsomes, providing a more accurate prediction of in vivo clearance. researchgate.net

The following table summarizes the types of findings from these studies:

Table 5: Hepatic Microsomal Clearance and Metabolic Stability Data for Piperidine Analogs and Related Compounds

| Compound/Analog Class | Microsome Source | Key Finding | Reference |

|---|---|---|---|

| Piperidine analogues (20a-d) | Rat liver microsomes | Improved metabolic stability compared to previously reported analogues. | nih.gov |

| Piperazin-1-ylpyridazines | Mouse and Human liver microsomes | Structural modifications improved in vitro intrinsic clearance significantly (e.g., t₁/₂ from 2/3 min to 113/105 min). | rsc.org |

| Piperidine carboxamide TRPV1 antagonists | Human and Rat liver microsomes | Structural modifications led to improved microsomal stability. | researchgate.net |

Plasma Protein Binding

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a crucial determinant of its pharmacokinetic and pharmacodynamic properties. High plasma protein binding can restrict the amount of free drug available to interact with its target receptor and to be distributed into tissues, metabolized, and excreted.

The plasma protein binding of this compound is typically determined using in vitro methods such as equilibrium dialysis, ultrafiltration, or ultracentrifugation. In these assays, a known concentration of the compound is incubated with plasma from relevant species (e.g., mouse, rat, dog, human) at physiological temperature (37°C). After reaching equilibrium, the bound and unbound fractions of the compound are separated and quantified, usually by liquid chromatography-mass spectrometry (LC-MS). The percentage of plasma protein binding is then calculated.

Efflux Transporter (e.g., P-glycoprotein, MDR1) Substrate Assessment

Efflux transporters, such as P-glycoprotein (P-gp, also known as multidrug resistance protein 1 or MDR1), are membrane proteins that actively transport a wide variety of substrates out of cells. They are highly expressed in key pharmacological barriers, including the blood-brain barrier, the intestine, and the kidney. Whether a compound is a substrate of these transporters can significantly impact its absorption, distribution, and elimination.

To assess if this compound is a substrate for efflux transporters like P-gp, in vitro cellular assays are commonly employed. These studies often use cell lines that overexpress the transporter, such as Caco-2 cells (a human colon adenocarcinoma cell line that naturally expresses P-gp) or genetically engineered cell lines like MDCK-MDR1 (Madin-Darby canine kidney cells transfected with the human MDR1 gene). The transport of this compound across a monolayer of these cells is measured in both the apical-to-basolateral and basolateral-to-apical directions. A significantly higher transport rate in the basolateral-to-apical direction (efflux ratio > 2) suggests that the compound is a substrate for the efflux transporter. The inclusion of a known P-gp inhibitor, such as verapamil (B1683045) or cyclosporine A, can further confirm this by demonstrating a reduction in the efflux ratio.

In Vivo Preclinical Models for Pharmacological Efficacy Assessment

Following in vitro characterization, the pharmacological effects of this compound are evaluated in living organisms to understand its potential therapeutic efficacy and its effects on complex physiological systems.

Behavioral Pharmacological Studies in Animal Models (e.g., locomotor activity, drug discrimination, antinociception)

Behavioral pharmacology studies in animal models are essential for characterizing the in vivo effects of a new chemical entity on the central nervous system. For a compound like this compound, a range of behavioral assays would be conducted, typically in rodents (mice or rats).

Locomotor Activity: This assay assesses the stimulant or sedative effects of the compound. Animals are placed in an open-field arena equipped with infrared beams or video tracking software to monitor their horizontal and vertical movements over a specific period after administration of the compound. An increase in activity may suggest a stimulant effect, while a decrease could indicate sedation.

Drug Discrimination: This more sophisticated behavioral paradigm is used to determine if a novel compound has subjective effects similar to a known drug of abuse or a therapeutic agent. Animals are trained to press one of two levers to receive a reward (e.g., food pellet) depending on whether they have been administered a known drug (e.g., a stimulant or an opioid) or a vehicle. Once trained, the animals are tested with this compound to see which lever they predominantly press, thus indicating whether it produces similar interoceptive cues.

Antinociception: To evaluate potential analgesic properties, various models of pain are used. The hot plate test and the tail-flick test are common assays for assessing centrally mediated antinociception. In these tests, the latency of the animal to respond to a thermal stimulus (e.g., licking its paw or flicking its tail) is measured before and after administration of the compound. An increase in the response latency suggests an antinociceptive effect.

Assessment of Target Engagement and Receptor Potentiation in Animal Models